1-Phenylbut-2-yn-1-one
Description
Significance of Ynone Architectures in Modern Chemical Synthesis
Ynones, or α,β-acetylenic ketones, are a class of compounds defined by the presence of an alkyne group directly adjacent to a carbonyl group. numberanalytics.comnumberanalytics.com This unique structural arrangement confers a rich and versatile reactivity profile, establishing ynones as powerful and indispensable building blocks in modern organic synthesis. numberanalytics.comnumberanalytics.comrsc.org Their importance stems from their ability to participate in a wide array of chemical transformations, facilitating the construction of complex molecular architectures. rsc.orgresearchgate.net
The conjugation between the electron-withdrawing carbonyl group and the carbon-carbon triple bond makes the ynone framework highly electrophilic at both the carbonyl carbon and the β-alkyne carbon. numberanalytics.com This dual electrophilicity allows ynones to act as versatile synthons, readily reacting with a diverse range of nucleophiles. researchgate.netnih.gov Consequently, they are extensively used as key intermediates in the synthesis of a multitude of organic structures, including various heterocyclic systems, natural products, and biologically active molecules. numberanalytics.comnumberanalytics.comrsc.orgresearchgate.netresearchgate.net
Ynones are particularly valued for their role in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which provide efficient pathways to complex cyclic and heterocyclic frameworks. numberanalytics.comnih.govuib.no Their utility is further demonstrated in tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple, readily available starting materials. organic-chemistry.orgresearchgate.net This atom-economical approach is a cornerstone of modern, sustainable chemical synthesis. rsc.orgresearchgate.net The adaptability of the ynone functional group has cemented its status as a crucial tool in the fields of total synthesis, medicinal chemistry, and materials science. numberanalytics.comrsc.orgresearchgate.net
Distinctive Reactivity Profile and Synthetic Utility of 1-Phenylbut-2-yn-1-one
This compound exhibits a distinctive reactivity profile primarily governed by the interplay between its phenyl, carbonyl, and alkyne functionalities. evitachem.com The molecule possesses two primary electrophilic sites: the carbonyl carbon and the sp-hybridized carbons of the alkyne, making it a versatile substrate for various nucleophilic attacks. evitachem.comnumberanalytics.com
The compound undergoes a range of chemical transformations, including:
Nucleophilic Addition: The polarized alkyne is susceptible to conjugate addition (Michael addition) by a wide variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use as a three-carbon building block for more complex molecules. nih.govresearchgate.netresearchgate.net
Cycloaddition Reactions: As a reactive dienophile and dipolarophile, this compound participates in cycloaddition reactions to form diverse carbocyclic and heterocyclic systems. numberanalytics.comuib.no
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-phenylbut-2-yn-1-ol, while the alkyne can be reduced to either an alkene or an alkane, depending on the reaction conditions and reagents used.
Oxidation: The molecule can be oxidized, leading to the formation of corresponding carboxylic acids or other ketone derivatives.
Tandem Reactions: It is an excellent substrate for tandem reactions, where an initial nucleophilic addition can trigger subsequent intramolecular cyclizations, leading to the rapid assembly of complex polycyclic structures. organic-chemistry.orgnih.govnih.gov For example, it can react with methyl salicylates in a transition-metal-free tandem reaction to produce 3-acyl chromones. organic-chemistry.org
This versatile reactivity makes this compound a valuable intermediate in organic synthesis. evitachem.com It serves as a precursor for the synthesis of various biologically active compounds and complex molecular frameworks, highlighting its utility in both academic research and industrial applications for producing specialty chemicals and dyes. evitachem.com
Table 2: Selected Synthetic Applications of this compound
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| Tandem Michael Addition/Cyclization | Methyl Salicylates, Cs₂CO₃, DMF | 3-Acyl Chromones organic-chemistry.org |
| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | Alcohols or Alkanes evitachem.com |
| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Carboxylic acids or Ketones evitachem.com |
| Decarbonylation | Rh-catalyst | Disubstituted Alkynes pku.edu.cn |
| Cycloaddition | Dienes, Dipoles | Cyclohexenone derivatives, Heterocycles numberanalytics.com |
Historical Development and Evolution of Research on Aryl-Substituted Ynones
Research into aryl-substituted ynones has evolved significantly over the decades, driven by their synthetic versatility. Early methods for their synthesis often involved the acylation of metal acetylides. A major advancement was the advent of transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. researchgate.net The acyl Sonogashira reaction, which involves the coupling of a terminal alkyne with an acid halide, became a cornerstone methodology for accessing ynone derivatives. researchgate.net
In recent years, research has focused on developing more efficient, sustainable, and functional-group-tolerant methods. numberanalytics.comrsc.org This includes the use of various transition-metal catalysts beyond palladium, such as gold and nickel, which have enabled novel transformations and milder reaction conditions. acs.orgacs.org For instance, gold catalysis has been employed for the direct alkynylation of heterocycles using hypervalent iodine reagents that generate the ynone moiety in situ. mdpi.com
The scope of ynone chemistry has expanded beyond simple transformations to intricate cascade and multicomponent reactions that allow for the construction of highly complex molecules in a single step. researchgate.netnih.govacs.org Researchers have explored the decarbonylation of aryl-substituted ynones as a strategic approach to synthesize disubstituted alkynes, demonstrating the potential for alkyne-transfer reactions. pku.edu.cn The continuous development of new synthetic strategies and the discovery of novel reactivity patterns ensure that aryl-substituted ynones, including this compound, will remain at the forefront of research in synthetic organic chemistry, with expanding applications in medicinal chemistry and materials science. numberanalytics.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbut-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQRLNBFWRASNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986127 | |
| Record name | 1-Phenylbut-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6710-62-9 | |
| Record name | Tetrolophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138596 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylbut-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-BUTYN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR4R67X2XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1 Phenylbut 2 Yn 1 One and Its Structural Analogues
Regioselective and Stereoselective Synthesis Strategies
The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is paramount in modern organic synthesis. For ynones like 1-phenylbut-2-yn-1-one, this ensures the desired isomer is formed, which is crucial for its subsequent reactions and applications. rsc.orgresearchgate.net
Coupling Reactions for Alkynone Construction
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
Palladium-catalyzed reactions are powerful tools for the synthesis of ynones. uib.no The Sonogashira coupling, a widely used method, typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. rsc.orgresearchgate.net A variation of this, the carbonylative Sonogashira coupling, introduces a carbonyl group from carbon monoxide, providing a direct route to ynones from aryl halides and terminal alkynes. researchgate.netrsc.orgvulcanchem.com For instance, the reaction of benzoyl chloride with phenylacetylene, catalyzed by palladium, yields 1,3-diphenylprop-2-yn-1-one in high yield at room temperature. researchgate.net
Another prominent palladium-catalyzed method is the Stille coupling, which joins an organotin compound with an organic halide. acs.orgwikipedia.org This reaction is noted for its tolerance of a wide variety of functional groups. organic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The Negishi coupling offers an alternative, utilizing organozinc reagents, and is also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.orgacs.org It is a versatile method for forming carbon-carbon bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Ynone Synthesis
| Coupling Reaction | Key Reactants | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Sonogashira | Terminal alkyne, Aryl/Vinyl Halide | Palladium/Copper | High efficiency, mild conditions. rsc.orgresearchgate.net | Can be sensitive to reaction conditions. |
| Carbonylative Sonogashira | Aryl halide, Terminal alkyne, CO | Palladium | Direct introduction of carbonyl group. rsc.orgvulcanchem.com | Requires handling of toxic carbon monoxide. researchgate.net |
| Stille | Organotin compound, Organic Halide | Palladium | High functional group tolerance. organic-chemistry.org | Toxicity of tin reagents. organic-chemistry.org |
| Negishi | Organozinc compound, Organic Halide | Palladium/Nickel | Versatile for various carbon hybridizations. wikipedia.org | Organozinc reagents can be sensitive to air and moisture. wikipedia.org |
Copper-catalyzed reactions provide a valuable alternative for the synthesis of ynones. uib.noacs.org These methods can proceed through various mechanisms, sometimes involving copper(II) intermediates. organic-chemistry.orgamazonaws.com Copper acetylides, which are readily prepared, can be activated to react with various electrophiles. lookchem.com For example, copper(II)-mediated ring-opening and alkynylation of tertiary cyclopropanols with terminal alkynes produces alk-4-yn-1-ones efficiently. organic-chemistry.org This method is advantageous as it uses inexpensive and commercially available terminal alkynes. organic-chemistry.org
Direct acylation methods offer a straightforward approach to ynone synthesis. One common strategy involves the reaction of metal or metalloid acetylides with acyl chlorides. nih.gov For example, potassium alkynyltrifluoroborate salts react with acyl chlorides in the presence of a Lewis acid to produce ynones in good yields at room temperature. nih.gov
Oxidative Transformations of Propargylic Alcohols
The oxidation of propargylic alcohols is a direct and widely used method for preparing ynones. uib.noresearchgate.netthieme-connect.com Various oxidizing agents can be employed for this transformation. A highly efficient method utilizes copper nanoparticles as a catalyst with tert-butyl hydroperoxide (TBHP) or air as the oxidant. thieme-connect.comorganic-chemistry.org The addition of a ligand like bipyridine can significantly accelerate the reaction, leading to excellent yields at room temperature. thieme-connect.comorganic-chemistry.org Another mild and effective approach uses N-iodosuccinimide (NIS) as the oxidant, which provides good to excellent yields of ynones and is a safer alternative to many toxic oxidizing agents. nih.govorganic-chemistry.org
Table 2: Oxidants for the Transformation of Propargylic Alcohols to Ynones
| Oxidant System | Catalyst/Promoter | Key Features |
|---|---|---|
| TBHP/Air | Copper Nanoparticles | Highly efficient, can use air as oxidant, accelerated by ligands. thieme-connect.comorganic-chemistry.org |
| N-Iodosuccinimide (NIS) | None | Mild conditions, good functional group tolerance, safer alternative. nih.govorganic-chemistry.org |
Electrophilic Aromatic Substitution in Ynone Synthesis
Electrophilic aromatic substitution reactions can also be employed in the synthesis of ynones and related heterocyclic structures. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines can be used to construct quinoline (B57606) rings. acs.org In some cases, competitive electrophilic aromatic substitution can occur on activated aniline (B41778) rings during other reactions. acs.org
Other Emerging Synthetic Pathways (e.g., from benzoyl chloride and prop-1-yne)
The synthesis of α,β-ynones, such as this compound, through the direct coupling of acyl chlorides with terminal alkynes represents a significant and efficient strategy in modern organic chemistry. wikipedia.org These methods often provide advantages over traditional routes by offering milder reaction conditions and avoiding multi-step procedures. researchgate.net
One prominent emerging pathway involves the direct coupling of an acyl chloride, like benzoyl chloride, with a terminal alkyne. wikipedia.org A transition metal catalyst, often based on copper or palladium, is typically employed to facilitate this carbon-carbon bond formation. For instance, a copper-based nanocatalyst has been utilized for the solvent-free coupling of various acyl chlorides and terminal alkynes, affording ynones in good yields. wikipedia.org Similarly, palladium complexes, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst (CuI) and a base like triethylamine (B128534) (Et3N), are effective for this transformation. metu.edu.tr A specific example is the synthesis of 1-phenyl-3-(p-tolyl)prop-2-yn-1-one from benzoyl chloride and 1-ethynyl-4-methylbenzene, which yielded the product in 90% yield. metu.edu.tr
Another innovative approach utilizes a flow reactor for a two-step process. researchgate.net First, a lithium acetylide is generated from a terminal alkyne. This is then reacted with an acid chloride at room temperature to produce the corresponding ynone in moderate to good yields. This method is notable for being a transition-metal-free process with broad functional group tolerance. researchgate.net
Furthermore, potassium alkynyltrifluoroborate salts have been developed as effective substitutes for organometallic reagents in the synthesis of ynones from acyl chlorides. researchgate.net This method offers advantages in handling and stability compared to traditional organometallic compounds. researchgate.net
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Benzoyl chloride, 1-Ethynyl-4-methylbenzene | PdCl2(PPh3)2, CuI, Et3N | 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one | 90% | metu.edu.tr |
| Acid Chlorides, Terminal Alkynes (general) | Copper Nanoparticles | α,β-Ynones | Good | wikipedia.org |
| Acid Chlorides, Lithium Acetylides (from terminal alkynes) | Flow Reactor (two-step) | Ynones | Moderate to Good | researchgate.net |
| Acyl Chlorides, Potassium Alkynyltrifluoroborate Salts | - | Ynones | - | researchgate.net |
Table 1: Examples of Emerging Synthetic Pathways for Ynones.
Precursor Chemistry and Functional Group Interconversions
Synthetic Routes from Benzaldehyde (B42025) and Alkynyl Building Blocks
A common and versatile strategy for the synthesis of this compound begins with benzaldehyde as a readily available precursor. This approach typically involves a two-step sequence: the addition of an alkynyl nucleophile to the aldehyde, followed by the oxidation of the resulting propargylic alcohol. wikipedia.orgwhiterose.ac.uk
The first step is the nucleophilic addition of a propyne (B1212725) equivalent to the carbonyl group of benzaldehyde. This is often achieved by generating a metal acetylide from prop-1-yne. For example, treating prop-1-yne with a strong base like n-butyllithium (nBuLi) or preparing a Grignard reagent such as 1-propynylmagnesium bromide creates a potent nucleophile. whiterose.ac.uknih.gov This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of the secondary alcohol, 1-phenylbut-2-yn-1-ol, upon workup. whiterose.ac.ukpearson.com This reaction is typically performed at low temperatures, such as -78 °C, to ensure controlled addition. whiterose.ac.uk
The second step is the oxidation of the newly formed propargylic alcohol to the target ynone. wikipedia.org Several oxidation methods are effective for this transformation. A widely used and efficient reagent is manganese(IV) oxide (MnO2) in a solvent like acetone. whiterose.ac.uk Other common methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride. wikipedia.org These oxidation reactions selectively convert the secondary alcohol to a ketone without affecting the alkyne or phenyl functionalities. uib.no
| Step | Starting Materials | Reagents | Intermediate/Product | Reference |
| 1. Alkynylation | Benzaldehyde, Prop-1-yne | 1. 1-Propynylmagnesium bromide or nBuLi 2. Aqueous workup | 1-Phenylbut-2-yn-1-ol | whiterose.ac.uk |
| 2. Oxidation | 1-Phenylbut-2-yn-1-ol | Manganese(IV) oxide (MnO2) or Swern Oxidation reagents | This compound | wikipedia.orgwhiterose.ac.uk |
Table 2: Two-Step Synthesis of this compound from Benzaldehyde.
Derivatization and Modification of Related Propargylic Systems
Propargylic systems, particularly propargylic alcohols like 1-phenylbut-2-yn-1-ol, are versatile intermediates that can be derivatized and modified through various functional group interconversions. ub.edufiveable.me These transformations are crucial for synthesizing a wide range of structurally diverse molecules.
Oxidation and Reduction: As previously discussed, the most direct modification of a propargylic alcohol is its oxidation to the corresponding ynone. uib.no Conversely, the carbonyl group of an ynone can be reduced. Depending on the reagents and conditions, this can lead back to the propargylic alcohol (selective ketone reduction) or result in the reduction of both the ketone and the alkyne. uib.no
Substitution Reactions: The hydroxyl group of a propargylic alcohol is a poor leaving group but can be converted into a better one, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. ub.eduresearchgate.net For example, treatment of a propargylic alcohol with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (Appel reaction) yields the corresponding propargylic bromide. rsc.org These activated propargylic substrates can then react with a variety of nucleophiles, including those centered on carbon, nitrogen, or phosphorus, to introduce new functional groups at the propargylic position. researchgate.net
Cyclization and Rearrangement Reactions: Propargylic systems are excellent precursors for the synthesis of heterocyclic compounds. rsc.org For instance, propargylic alcohols can undergo carboxylative cyclization with carbon dioxide in the presence of metal catalysts (e.g., Ag, Pd, Co) to form five-membered cyclic carbonates. mdpi.com Propargylic azides can undergo thermal or catalyzed rearrangements, such as the Banert cascade, to produce substituted triazoles. nih.gov Furthermore, ynones themselves are valuable dienophiles in Diels-Alder reactions and can participate in various cycloaddition processes to construct complex cyclic and heterocyclic frameworks. uib.noresearchgate.net
| Precursor System | Transformation | Reagents/Conditions | Product Type | Reference |
| Propargylic Alcohol | Oxidation | MnO2, Swern Oxidation | Ynone | uib.no |
| Propargylic Alcohol | Bromination (Appel) | CBr4 or NBS, PPh3 | Propargylic Bromide | rsc.org |
| Propargylic Alcohol | Carboxylative Cyclization | CO2, Metal Catalyst (e.g., Ag(I)) | Cyclic Carbonate | mdpi.com |
| Propargylic Alcohol | Propargylic Substitution | Nucleophile, Ru-catalyst | Substituted Alkyne | researchgate.net |
| Ynone | Cycloaddition | Diene | Cyclic Adduct | uib.no |
Table 3: Examples of Derivatization of Propargylic Systems.
Mechanistic Investigations of Chemical Transformations Involving 1 Phenylbut 2 Yn 1 One
Reaction Pathway Elucidation through Kinetic and In Situ Spectroscopic Studies
Understanding the intricate steps of a chemical reaction involving 1-Phenylbut-2-yn-1-one requires a detailed examination of its reaction pathway, including the identification of transient intermediates and the determination of rate-limiting steps. Kinetic studies and in-situ spectroscopic techniques are indispensable tools for this purpose.
Kinetic analysis involves monitoring the concentration of reactants, intermediates, and products over time to derive a rate law that describes the reaction's dependency on each species' concentration. For a transition metal-catalyzed reaction of this compound, kinetic studies can help elucidate whether the catalyst is involved in the rate-determining step and can provide evidence for the formation of pre-equilibrium complexes. For example, a reaction rate that is first-order in the catalyst and substrate but zero-order in a coupling partner would suggest that the initial activation of the substrate by the catalyst is the slow step of the reaction.
While kinetic studies provide macroscopic information, in-situ spectroscopy offers a molecular-level view of the reaction as it happens. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying homogeneous catalytic reactions in the solution phase. By using specialized high-pressure NMR tubes, reactions can be monitored under catalytic conditions of elevated temperature and pressure, allowing for the direct observation of catalytically active species that are otherwise undetectable. This approach can identify catalyst resting states and short-lived intermediates, providing direct evidence for proposed mechanistic cycles. For instance, in a rhodium-catalyzed reaction, changes in the chemical shifts of the cyclopentadienyl (Cp*) ligand protons can indicate changes in the rhodium center's oxidation state or coordination environment throughout the catalytic cycle. Similarly, in-situ solid-state NMR can be employed to study heterogeneous catalysis, identifying active sites and reaction intermediates on catalyst surfaces.
Role of Transition Metal Catalysis in Alkynone Reactivity
Transition metal catalysts are pivotal in modulating the reactivity of alkynones like this compound. Metals such as rhodium and gold can activate the alkyne moiety, making it susceptible to a wide range of transformations that are not feasible under thermal conditions alone. These catalysts operate through distinct mechanisms, leading to a diverse array of products. Rhodium often engages in oxidative addition and C-H activation pathways, while gold typically acts as a soft, carbophilic π-acid to activate the alkyne towards nucleophilic attack.
Rhodium(III) complexes, particularly those containing a Cp* ligand, are highly effective catalysts for C-H activation and subsequent annulation reactions. In these processes, an inert C-H bond on a directing group-containing substrate is cleaved and functionalized. When this compound is used as a coupling partner, this methodology allows for the rapid construction of complex heterocyclic scaffolds. The general mechanism begins with the coordination of a directing group on the arene substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. The alkyne, this compound, then coordinates to the metal center and undergoes migratory insertion into the Rh-C bond. The resulting intermediate can then undergo reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst, often with the aid of an external oxidant.
A key challenge in C-H functionalization is controlling which of the many C-H bonds in a molecule reacts. Directing groups (DGs) are functional moieties pre-installed on a substrate that coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond. This strategy ensures high levels of regioselectivity, typically favoring ortho-C-H activation via the formation of a stable five- or six-membered metallacyclic intermediate. A variety of nitrogen- and oxygen-containing functional groups, such as pyridyl, pyrimidinyl, amide, and carboxylic acid groups, have been successfully employed as directing groups in rhodium-catalyzed C-H functionalization. The choice of directing group is critical and can influence the efficiency and outcome of the reaction.
The substrate scope for these reactions is generally broad. A wide range of arenes bearing different directing groups can participate, and the alkyne coupling partner, such as this compound, can also be varied. This versatility allows for the synthesis of a diverse library of polycyclic and heterocyclic compounds. The compatibility with numerous functional groups is a hallmark of Rh(III) catalysis.
| Directing Group | Typical Substrate Class | Position Selectivity | Key Feature |
|---|---|---|---|
| Pyridine/Pyrimidine | 2-Arylpyridines | ortho-C-H of Aryl Ring | Strong N-coordination to Rh(III) center. |
| Amide/Carbamate | Benzamides | ortho-C-H of Benzoyl Ring | Chelation assistance via N and O atoms. |
| Carboxylic Acid | Benzoic Acids | ortho-C-H | Acts as an internal base in the C-H cleavage step. |
| Nitrile-based template | Phenylacetic acids | meta-C-H | Linear coordination directs catalyst to the distal meta position. |
The precise nature of the intermediates in rhodium-catalyzed C-H activation cycles is a subject of ongoing investigation. While many cycles are described via Rh(I)/Rh(III) pathways, the involvement of high-valent Rh(V) species has been proposed, particularly in reactions involving nitrogen sources like azides. In these cases, theoretical studies and kinetic data suggest that the reaction may proceed through a Rh(V)-nitrenoid intermediate. This high-valent species is thought to undergo reductive elimination to form the C-N bond.
By analogy, the potential for Rh(V) carbene intermediates, while less common, is an area of mechanistic interest. The direct characterization of such highly reactive species is extremely challenging. However, significant progress has been made in characterizing related, more stable rhodium-carbene complexes. For example, a metastable dirhodium donor-acceptor carbene complex has been generated and characterized by various spectroscopic methods, including NMR and X-ray absorption spectroscopy. This work provided the first direct spectroscopic evidence for a species long proposed as a key intermediate in reactions of diazo compounds. Such studies, combining experimental spectroscopy with quantum-chemical calculations, are crucial for validating proposed mechanisms and understanding the electronic structure and reactivity of these transient intermediates.
Gold catalysts, typically in the +1 oxidation state, function as powerful π-acids that selectively activate alkynes and allenes. For a substrate like this compound, coordination of the Au(I) catalyst to the alkyne moiety significantly increases its electrophilicity, triggering nucleophilic attack. This initial activation can initiate a cascade of reactions, where a single catalytic event leads to the formation of multiple bonds and rings in a highly atom-economical fashion.
These cascade pathways often involve intramolecular nucleophiles, such as alkenes or arenes, attacking the gold-activated alkyne. This can lead to cycloisomerization, forming complex polycyclic structures. The reaction outcome is highly dependent on the substrate structure and the specific gold catalyst and ligands used.
In certain gold-catalyzed transformations of alkynes, the formation of allenylgold intermediates is a key mechanistic step. While a direct 1,2-migration (Meyer-Schuster rearrangement) is common for propargylic alcohols, related rearrangements can lead to allenic species from other alkynyl substrates. The initial nucleophilic attack on a gold-activated alkyne can generate a vinylgold intermediate. Subsequent rearrangement or participation in a cascade can lead to species with allenic character.
The existence of such intermediates is supported by both computational studies and experimental evidence. Crucially, σ-allenylgold complexes have been successfully isolated and characterized as intermediates in gold-catalyzed reactions of propargylsilanes, providing definitive proof of their viability. These intermediates are highly reactive and can participate in further transformations. For instance, the central carbon of the allene unit in a gold intermediate can possess significant vinyl cation character, making it highly electrophilic and susceptible to C-H insertion or other nucleophilic attacks, thereby propagating a reaction cascade.
Gold-Catalyzed Cycloisomerization Reactions and Cascade Pathways
Mechanistic Interplay of Hydrolysis and Cyclization
While specific mechanistic studies on the hydrolysis and subsequent cyclization of this compound are not extensively detailed in the available literature, the inherent reactivity of the α,β-alkynyl ketone functionality suggests plausible pathways. The hydrolysis of the ketone can be initiated by either acid or base catalysis. Under acidic conditions, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Conversely, in a basic medium, the hydroxide ion would directly attack the carbonyl carbon. The alkyne moiety can also participate in cyclization reactions, particularly after the initial nucleophilic attack on the carbonyl group. For instance, the formation of furan or pyran derivatives can be envisaged depending on the reaction conditions and the nature of the attacking nucleophile. The interplay between the hydrolysis of the ketone and the cyclization involving the alkyne is a delicate balance influenced by factors such as pH, temperature, and the presence of catalysts.
Ruthenium-Catalyzed Isomerization and C-O Bond Cleavage
Ruthenium complexes are known to catalyze a variety of transformations, including the isomerization of unsaturated systems and the cleavage of C-O bonds. In the context of propargylic alcohols, which are structurally related to the reduction product of this compound, ruthenium catalysts have been shown to facilitate C-O bond cleavage through metal-ligand cooperation. A proposed mechanism involves the initial formation of an η³-propargyl complex, which is assisted by hydrogen bonding. This is followed by deprotonation, leading to the cleavage of the C-O bond. rsc.org
Furthermore, ruthenium catalysts can promote the isomerization of propargylic alcohols to their corresponding α,β-unsaturated enones. rsc.org This suggests that under reducing conditions where this compound is converted to its corresponding alcohol, a ruthenium catalyst could potentially drive the isomerization to 1-phenylbut-2-en-1-one. The catalytic cycle for such isomerizations often involves hydride intermediates and proceeds through a series of addition and elimination steps. Ruthenium-catalyzed oxidative alkynylation of primary alcohols to α,β-acetylenic ketones proceeds via a mechanism involving alkyne hydroruthenation to form a vinylruthenium complex, which then acts as the active nucleophile. nih.gov
Other Metal-Catalyzed Processes (e.g., Copper, Palladium)
Copper-Catalyzed Reactions: Copper catalysts are widely employed in organic synthesis, particularly for conjugate addition reactions. In the case of α,β-ynones like this compound, copper-catalyzed conjugate addition of nucleophiles is a key transformation. The generally accepted mechanism for the copper-catalyzed conjugate addition of Grignard reagents, for example, involves the formation of a copper-ate complex. This complex then delivers the nucleophile to the β-carbon of the ynone, leading to a copper enolate intermediate, which is subsequently protonated to afford the 1,4-addition product. diva-portal.org The use of chiral ligands in these reactions can induce enantioselectivity. illinois.edu Copper salts are known to selectively promote the 1,4-conjugate addition pathway over the 1,2-addition to the carbonyl group. diva-portal.org
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions being a prime example. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgmdpi.comyoutube.com In a hypothetical cross-coupling reaction involving this compound (if functionalized with a leaving group), the cycle would begin with the oxidative addition of the substrate to a Pd(0) complex. This would be followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com
Detailed Analysis of Nucleophilic Addition Mechanisms
The carbonyl group in this compound is a primary site for nucleophilic attack. The mechanism of nucleophilic addition to the carbonyl carbon can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles will directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.
The stereochemical outcome of nucleophilic addition to chiral ketones is often rationalized using models such as the Felkin-Anh or Cieplak models. youtube.com These models consider the steric and electronic effects of the substituents adjacent to the carbonyl group to predict which face of the carbonyl will be preferentially attacked by the nucleophile. The presence of an adjacent electronegative atom can influence the preferred conformation for nucleophilic attack. youtube.com
Exploration of Radical and Photochemical Reaction Pathways
While ionic pathways often dominate the reactivity of ynones, radical and photochemical reactions offer alternative mechanistic avenues. The photochemistry of unsaturated ketones has been extensively studied. For instance, the photolysis of 4-phenylbut-1-ene, a structural analogue lacking the carbonyl group, proceeds through a triplet manifold to yield cyclopropane and isomerized butene products. rsc.org This suggests that the phenyl and unsaturated moieties of this compound could be susceptible to photochemical excitation.
Furthermore, α,β-unsaturated ketones can undergo photochemical reactions such as [2+2] cycloadditions and Norrish Type I and II reactions. In a related diketone, 1-phenylbut-3-ene-1,2-dione, a Norrish Type II reaction was proposed as a potential pathway for photodegradation in a polymeric system. researchgate.net Radical additions to the alkyne moiety of this compound are also plausible. For instance, the addition of a trifluoromethyl radical to a homopropargylic alcohol has been reported in a copper-catalyzed reaction. mdpi.com
Application of Computational Chemistry in Mechanistic Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.govpitt.edu DFT calculations allow for the determination of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway. pitt.edupitt.edu This information provides a detailed picture of the reaction mechanism at the molecular level.
In the context of transition metal-catalyzed reactions involving substrates like this compound, DFT can be used to:
Evaluate the feasibility of different catalytic cycles. pitt.edu
Identify the rate-determining step of a reaction.
Understand the role of ligands in controlling reactivity and selectivity. pitt.edu
Elucidate the nature of bonding in key intermediates. nih.gov
For nucleophilic addition reactions, DFT can model the approach of the nucleophile to the carbonyl group and calculate the activation barriers for attack on the two faces of the carbonyl, thereby predicting the stereochemical outcome. nih.gov The study of reaction mechanisms through a combination of experimental and computational methods provides a powerful approach to understanding and predicting chemical reactivity. nih.gov
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. These predictions are grounded in the analysis of the reaction's potential energy surface, identifying the transition states and intermediates for all possible reaction pathways.
Regioselectivity Prediction:
The regioselectivity of a reaction, such as a cycloaddition involving this compound, is determined by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy is predicted to be the major product.
For instance, in a hypothetical [3+2] cycloaddition reaction, two different regioisomeric products can be formed. DFT calculations would be employed to model the geometries of the two corresponding transition states and calculate their energies. The difference in these energies (ΔΔG‡) would provide a quantitative prediction of the product ratio. Factors influencing this selectivity, such as orbital interactions (HOMO-LUMO gaps) and electrostatic potentials, can also be analyzed from the computational data.
Stereoselectivity Prediction:
Similarly, the stereoselectivity (e.g., diastereoselectivity or enantioselectivity) is predicted by comparing the activation energies of the transition states leading to different stereoisomers. For example, in a reaction creating a new chiral center, the transition states leading to the R and S enantiomers would be modeled. A lower activation energy for one transition state over the other indicates a preference for that particular stereoisomer.
Detailed analysis of the transition state geometries can reveal the origins of stereoselectivity, such as steric hindrance or favorable non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that stabilize one transition state over others.
A hypothetical data table for a reaction of this compound might look like this:
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |
| Regioisomer A | TS_A | 15.2 | Yes |
| Regioisomer B | TS_B | 18.5 | No |
| Stereoisomer (endo) | TS_endo | 14.8 | Yes |
| Stereoisomer (exo) | TS_exo | 16.3 | No |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.
Molecular Dynamics Simulations for Complex Reaction Systems
Molecular Dynamics (MD) simulations provide a means to study the dynamic evolution of a reaction system over time, offering insights that complement the static picture provided by transition state theory. MD simulations are particularly valuable for understanding complex reaction systems where multiple competing pathways may exist, or where solvent effects and conformational flexibility play a crucial role.
For a reaction involving this compound, MD simulations could be used to:
Explore Reaction Pathways: By simulating the system at elevated temperatures (ab initio MD) or using enhanced sampling techniques, it is possible to observe the formation of different products and intermediates, potentially uncovering unexpected reaction pathways.
Analyze Transition State Dynamics: MD simulations can be initiated from the transition state geometry to observe the dynamic trajectory of the molecule as it proceeds to products or reverts to reactants. This can provide insights into the lifetime of the transition state and the factors that govern its decay.
Investigate Solvent Effects: Explicit solvent molecules can be included in MD simulations to understand their influence on the reaction mechanism and selectivity. The solvent can affect the stability of intermediates and transition states through specific interactions like hydrogen bonding.
The results of MD simulations are often complex and are typically analyzed using statistical methods to extract meaningful chemical insights. For example, the probability of a trajectory leading to a particular product can be correlated with the reaction's selectivity.
Due to the lack of specific research on this compound, a detailed discussion with research findings and data tables for this particular compound cannot be provided.
Applications of 1 Phenylbut 2 Yn 1 One in Advanced Organic Synthesis
A Versatile Building Block for Complex Heterocyclic Architectures
The inherent reactivity of 1-Phenylbut-2-yn-1-one has been extensively exploited for the synthesis of a wide variety of heterocyclic compounds. Its electrophilic alkyne component readily participates in reactions with a multitude of nucleophiles, leading to the formation of diverse ring systems with high efficiency and regioselectivity.
Construction of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. This compound has proven to be an invaluable starting material for the construction of several important classes of N-heterocycles, including isoquinolones, isoxazoles, and pyrroles.
Isoquinolones: The isoquinolone scaffold is a key structural feature in many biologically active alkaloids and synthetic compounds. While numerous methods exist for their synthesis, those utilizing alkynes as precursors are particularly attractive due to their atom economy and potential for diversity. An annulation of acyl nitrenes with alkynes under photoredox/iron dual-catalysis provides a mild and highly regioselective route to isoquinolin-1-ones. Another approach involves the cobalt-catalyzed C-H activation of N-chloroamides and their subsequent reaction with alkynes to furnish isoquinolones.
Isoxazoles: Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, and they are found in a range of pharmacologically active compounds. The reaction of this compound with hydroxylamine provides a direct route to 3-methyl-5-phenylisoxazole. Various synthetic strategies, including 1,3-dipolar cycloaddition reactions of in situ generated nitrile oxides with the alkyne functionality of the ynone, offer efficient access to a wide array of substituted isoxazoles. These reactions often proceed with high regioselectivity and under mild conditions.
Pyrroles: The pyrrole ring is a fundamental structural unit in numerous natural products and pharmaceuticals, including the blockbuster drug atorvastatin. Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyrroles from simple and readily available starting materials. Several MCRs have been developed that can potentially utilize this compound as a key building block, reacting with amines and other components in a one-pot fashion to generate complex pyrrole derivatives.
| Heterocycle | General Synthetic Approach | Key Features |
| Isoquinolones | Annulation of acyl nitrenes with alkynes | Photoredox/iron dual-catalysis, mild conditions, high regioselectivity |
| Cobalt-catalyzed C-H activation/annulation | Use of N-chloroamides as directing groups | |
| Isoxazoles | Reaction with hydroxylamine | Direct synthesis of 3-methyl-5-phenylisoxazole |
| 1,3-Dipolar cycloaddition with nitrile oxides | High regioselectivity, mild reaction conditions | |
| Pyrroles | Multicomponent reactions (MCRs) | High atom economy, diversity-oriented synthesis |
Synthesis of Oxygen-Containing Heterocycles
In addition to nitrogen-containing systems, this compound is also a valuable precursor for the synthesis of oxygen-containing heterocycles, with dihydrofurans being a notable example.
Dihydrofurans: The dihydrofuran moiety is present in many natural products and biologically active compounds. The reaction of 2-alkenyl substituted 1,3-dicarbonyl compounds can lead to the formation of dihydrofurans through a one-step cyclization. While not a direct application of this compound itself, its derivatives can be envisioned to participate in similar transformations. For instance, the Michael addition of a nucleophile to the ynone could generate an enolate that subsequently participates in an intramolecular cyclization to form a dihydrofuran ring.
Formation of Polycyclic and Fused Ring Systems
The construction of polycyclic and fused ring systems represents a significant challenge in organic synthesis. The reactivity of this compound in cycloaddition and annulation reactions makes it a promising candidate for the synthesis of these complex architectures. Palladium-catalyzed annulation of arynes with aryl halides provides an efficient route to polycyclic aromatic hydrocarbons. While direct examples utilizing this compound are not extensively documented, its alkyne functionality suggests its potential as a substrate in such transformations, leading to the formation of intricate fused ring systems.
Contribution to Natural Product Total Synthesis
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. While the direct application of this compound in the total synthesis of complex natural products is an emerging area of research, its potential as a versatile building block is clear. Its ability to participate in the formation of key heterocyclic and carbocyclic frameworks makes it a valuable tool for synthetic chemists targeting natural products containing such motifs. For instance, the isoquinolone and pyrrole cores, readily accessible from this compound, are present in a wide variety of alkaloids. The development of novel synthetic routes to these alkaloids could potentially leverage the reactivity of this versatile ynone.
Precursor for Biologically Relevant Molecules and Pharmaceutical Scaffolds
The structural motifs accessible from this compound are frequently found in molecules with significant biological activity, making it a valuable precursor for the development of new pharmaceutical agents.
Rational Design and Synthesis of Enzyme Inhibitors
Enzyme inhibitors play a crucial role in the treatment of a wide range of diseases. The rational design of these inhibitors often relies on the identification of privileged scaffolds that can be readily modified to optimize their binding affinity and selectivity.
5-Lipoxygenase Inhibitors: The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions. A structure-based drug design approach has led to the synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as potent 5-LOX inhibitors. One of the most promising compounds from this series exhibited an IC50 value of 8 μM against 5-LOX. This research highlights the potential of the this compound scaffold as a starting point for the development of novel anti-inflammatory agents.
| Compound Class | Target Enzyme | Biological Activity |
| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives | 5-Lipoxygenase (5-LOX) | Anti-inflammatory |
Development of Agrochemical Intermediates
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, a number of which are core structures in agrochemical agents. The reactivity of the ynone functionality, characterized by the conjugated triple bond and ketone group, allows for its use in constructing complex molecular frameworks. Pyrazoles, a class of nitrogen-containing heterocycles, are particularly significant in the agrochemical industry, with many exhibiting fungicidal, herbicidal, and insecticidal properties.
The synthesis of substituted pyrazoles often involves the condensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound can function as a precursor to the requisite 1,3-dicarbonyl moiety. For instance, the reaction of this compound with hydrazines can yield substituted pyrazoles. The general reaction scheme involves the nucleophilic attack of the hydrazine at the β-carbon of the alkyne, followed by cyclization and dehydration to form the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole can be controlled by the choice of substituted hydrazine and the reaction conditions.
A notable application of this compound in this context is its use in the synthesis of ynone trifluoroborates. These intermediates have demonstrated significant potential in the synthesis of pyrazoles through condensation reactions. This approach provides a pathway to novel pyrazole derivatives that can be screened for agrochemical activity.
Key Reaction:
| Reactants | Product Class | Significance in Agrochemicals |
| This compound, Hydrazine | Substituted Pyrazoles | Herbicides, Fungicides, Insecticides |
Scaffold Diversity in Medicinal Chemistry Libraries
The generation of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry for the discovery of new therapeutic agents. This compound provides a valuable starting point for the synthesis of a variety of heterocyclic scaffolds due to its dual electrophilic sites. The ability to participate in cycloaddition and condensation reactions makes it a versatile tool for creating libraries of compounds for biological screening.
One of the key applications of this compound in this area is in the synthesis of isoxazoles. Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms and are present in a number of approved pharmaceutical agents. The synthesis of isoxazoles can be achieved through the reaction of this compound with hydroxylamine. This reaction can proceed via either a 1,2- or 1,4-addition of hydroxylamine to the ynone system, followed by cyclization and dehydration, leading to the formation of the isoxazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions, allowing for the synthesis of different isomeric isoxazoles and thus increasing scaffold diversity.
Furthermore, the pyrazole scaffold, accessible from this compound as described previously, is also a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to generate both pyrazole and isoxazole cores from a single, readily accessible precursor highlights the utility of this compound in the construction of diverse chemical libraries for drug discovery.
Heterocyclic Scaffolds from this compound:
| Heterocycle | Synthetic Precursor | Therapeutic Areas |
| Pyrazole | Hydrazine | Anti-inflammatory, Analgesic, Anticancer |
| Isoxazole | Hydroxylamine | Antibacterial, Antiviral, Anti-inflammatory |
Development of Novel Organic Reagents and Catalytic Systems
While this compound is primarily utilized as a substrate in various synthetic transformations, its potential in the development of novel organic reagents and catalytic systems is an area of emerging interest. The unique electronic properties of the ynone functionality could be harnessed in the design of new ligands for transition metal catalysis or as a reactive handle in the development of new organocatalysts.
For instance, the acetylenic ketone moiety could be incorporated into a larger molecular framework to create a bidentate ligand capable of coordinating to a metal center. The phenyl group and the butynone chain offer sites for further functionalization to tune the steric and electronic properties of such a ligand. However, specific examples of this compound being directly used in the development of novel reagents or catalytic systems are not extensively documented in the current scientific literature.
Integration in Polymer Chemistry and Material Science (if applicable to advanced synthetic applications)
The integration of this compound into polymer chemistry and material science is not a widely explored area. The presence of a reactive alkyne and a carbonyl group suggests potential for its use as a monomer in polymerization reactions or as a building block for functional materials. For example, the alkyne functionality could potentially undergo polymerization through various methods, such as transition-metal-catalyzed polymerization or cycloaddition polymerization.
However, attempts to polymerize structurally related compounds have faced challenges. For example, the attempted radical copolymerization of 1-phenylbut-3-ene-1,2-dione with styrene was reported to be unsuccessful. This suggests that the polymerization of ynones like this compound may require specific catalytic systems or reaction conditions to overcome potential side reactions or inhibition. As of now, there is a lack of significant research findings detailing the successful integration of this compound into polymeric materials.
Advanced Spectroscopic Characterization and Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1-phenylbut-2-yn-1-one and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For this compound, typical ¹H NMR spectra would show signals corresponding to the methyl protons and the aromatic protons of the phenyl group. The ¹³C NMR spectrum would reveal distinct peaks for the carbonyl carbon, the acetylenic carbons, the methyl carbon, and the carbons of the phenyl ring. For instance, in a related compound, 4,4,4-trifluoro-1-phenylbut-2-yn-1-one, the carbonyl carbon appears around 174.8 ppm, while the acetylenic carbons are observed at approximately 75.0 and 79.9 ppm. beilstein-journals.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Phenylalkynone Structures
| Carbon Atom | 1-Phenyl-2-buten-1-one chemicalbook.com | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one beilstein-journals.org |
| Carbonyl (C=O) | 193.7 ppm | 174.8 ppm |
| Phenyl C1 (ipso) | 134.9 ppm | 135.5 ppm |
| Phenyl C2, C6 | 128.6 ppm | 129.7 ppm |
| Phenyl C3, C5 | 127.0 ppm | 129.0 ppm |
| Phenyl C4 | 132.2 ppm | 135.0 ppm |
| Alkyne/Alkene Cα | 96.7 ppm | 79.9 ppm (q, J=6.4 Hz) |
| Alkyne/Alkene Cβ | 25.8 ppm | 75.0 ppm (q, J=54.2 Hz) |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures. princeton.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduresearchgate.net For reaction products of this compound, COSY spectra would help establish the connectivity of protons within aliphatic chains or substituted aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. princeton.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the methyl protons to the methyl carbon in the starting material or its products.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.eduyoutube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbon of the phenyl ring in this compound, by observing their correlations with nearby protons.
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes or chemical exchange. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers and rates of these dynamic processes. While specific DNMR studies on this compound are not extensively documented in the provided results, this technique would be valuable for investigating the rotational barriers around the phenyl-carbonyl bond or for studying the kinetics of reactions involving this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. scispace.com For this compound (C₁₀H₈O), the calculated exact mass is 144.05751 Da. nih.gov HRMS instruments, such as ESI-Q-TOF mass spectrometers, can confirm this mass, providing strong evidence for the compound's elemental composition. rsc.org
In addition to accurate mass determination, HRMS provides information about the fragmentation patterns of molecules. scispace.com In the case of this compound, common fragments observed in GC-MS analysis include ions with m/z values of 115 and 67. nih.gov This fragmentation data helps to confirm the structure by identifying characteristic pieces of the molecule.
Interactive Data Table: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| Exact Mass | 144.05751 Da | nih.gov |
| Key MS Fragments (m/z) | 115, 67 | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretch is expected, typically in the region of 1640-1680 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch would appear as a weaker band around 2200-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C triple bond stretch in this compound, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. This complementarity is essential for a complete vibrational analysis. For the related compound 1-phenyl-2-butanone, Raman spectra are available and used for its characterization. chemicalbook.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the search results, the technique has been applied to derivatives and related compounds. For example, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one has been determined, revealing a planar geometry. iucr.org Similarly, the structures of reaction products like (Z)-3-[(2-aminobenzyl)amino]-1-phenylbut-2-en-1-one have been elucidated, showing details of intramolecular hydrogen bonding. researchgate.net This technique would be the ultimate method to confirm the precise geometry of this compound if suitable crystals could be obtained.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for separating components of a mixture, monitoring the progress of a reaction, and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. bldpharm.com It can be used to monitor the consumption of this compound and the formation of products over time. By using a suitable stationary phase and mobile phase, baseline separation of starting materials, intermediates, and products can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds, which are then directly introduced into a mass spectrometer for detection and identification. nih.govnih.gov This technique is well-suited for the analysis of this compound and many of its derivatives. unica.it It allows for the simultaneous separation and identification of reaction components, making it an invaluable tool for reaction monitoring and purity assessment. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its applicability. nih.gov
Theoretical and Computational Studies of 1 Phenylbut 2 Yn 1 One Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-phenylbut-2-yn-1-one. The molecule's architecture features a rigid phenyl ring and a linear alkyne group, with significant conformational flexibility arising primarily from rotation around the single bond connecting the phenyl ring to the carbonyl carbon.
Computational studies on analogous structures, such as derivatives of propargyl alcohol, have used methods like the M06-2X/6-311++G(d,p) level of theory to analyze conformational preferences. researchgate.net These studies often identify multiple stable conformers, such as gauche and anti forms, and calculate their relative energies to determine the most probable structures. researchgate.net For this compound, modeling indicates that the most stable conformations arrange the terminal methyl group to minimize steric hindrance with the phenyl ring and carbonyl oxygen.
The electronic properties are dominated by a conjugated system that extends from the phenyl ring through the carbonyl group and to the alkyne moiety. This conjugation influences the molecule's reactivity. Quantum chemical calculations can map the distribution of electron density and generate molecular orbital diagrams. Key findings from such analyses include:
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon and the potential for nucleophilic addition reactions at the alkyne.
Natural Bond Orbital (NBO) Analysis: This provides information on charge distribution, hybridization, and delocalization of electrons within the conjugated system.
These computational insights allow for the prediction of how this compound will behave in various chemical environments, guiding the design of synthetic routes and reaction conditions.
Molecular Modeling of Reaction Pathways, Transition States, and Key Intermediates
Molecular modeling is a powerful technique for mapping the intricate pathways of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, transition states, and intermediates, chemists can construct detailed energy profiles for proposed reaction mechanisms.
A notable example is the study of the gold-catalyzed cyclo-isomerization of the corresponding alcohol, 1-phenylbut-2-yn-1-ol, to form 2,3-dihydrofurans. acs.org Computational modeling supports a proposed mechanistic pathway for this transformation. acs.org Although the starting material is the alcohol, the principles apply to the reactivity of the butynone scaffold. The study suggests the reaction proceeds through several key computed intermediates. acs.org
Similarly, theoretical calculations have been used to corroborate experimental findings in reactions of related trifluoromethylated ynones. researchgate.net These studies demonstrate that computational modeling can accurately predict the feasibility of a proposed multi-step cascade reaction, lending strong support to the suggested mechanism. researchgate.net
Below is a representative table illustrating the type of data generated from molecular modeling of a reaction pathway.
| Reaction Step | Species | Description | Relative Energy (kcal/mol) |
| 1 | Reactant + Catalyst | Initial complex formation | 0.0 |
| 2 | Transition State 1 | Initial bond formation/breaking | +15.2 |
| 3 | Intermediate A | First key intermediate formed | -5.4 |
| 4 | Transition State 2 | Rearrangement of Intermediate A | +12.8 |
| 5 | Intermediate B | Second key intermediate | -10.1 |
| 6 | Transition State 3 | Final ring-closing step | +20.5 |
| 7 | Product + Catalyst | Final product and regenerated catalyst | -25.0 |
This table is illustrative and represents typical data obtained from reaction pathway modeling.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods are frequently used to predict the spectroscopic signatures of molecules, which can then be validated against experimental data. This synergy is crucial for structure confirmation and interpretation of complex spectra. For this compound, techniques like DFT can calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational modes of the molecule. For this compound, this would involve predicting the characteristic stretching frequencies for the carbonyl group (C=O) and the alkyne triple bond (C≡C). These predicted values are often scaled by a small factor to account for systematic errors in the computational method and to improve agreement with experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated and converted into chemical shifts. These predictions help in assigning the signals in experimental NMR spectra to specific atoms in the molecule. For instance, calculations would differentiate the chemical shifts of the aromatic protons from the methyl protons and distinguish the carbonyl carbon from the sp-hybridized alkyne carbons. nih.gov Experimental ¹H NMR data for the related 1-phenylbut-2-yn-1-ol shows the expected signals for the phenyl protons (δ 7.54–7.29 ppm), the carbinol proton (δ 5.43 ppm), and the methyl protons (δ 1.91 ppm), which serve as a benchmark for validating computational predictions on this scaffold. acs.org
The table below compares typical computed spectroscopic features with their expected experimental values.
| Spectroscopic Feature | Computational Prediction (Typical) | Experimental Value (Typical) |
| IR: Carbonyl (C=O) Stretch | ~1680-1720 cm⁻¹ | ~1700 cm⁻¹ |
| IR: Alkyne (C≡C) Stretch | ~2150-2200 cm⁻¹ | ~2100 cm⁻¹ |
| ¹³C NMR: Carbonyl Carbon | ~185-195 ppm | ~190 ppm |
| ¹³C NMR: Phenyl Carbons | ~125-140 ppm | ~128-135 ppm |
| ¹³C NMR: Alkyne Carbons | ~80-95 ppm | ~85-95 ppm |
| ¹H NMR: Phenyl Protons | ~7.3-8.0 ppm | ~7.4-7.9 ppm |
| ¹H NMR: Methyl Protons | ~2.0-2.3 ppm | ~2.1 ppm |
This table provides representative values. Actual values can vary based on the specific computational method and experimental conditions (e.g., solvent).
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Studies for Derivative Scaffolds
While this compound itself is primarily a synthetic building block, its core structure—an aryl ynone—serves as a valuable scaffold in medicinal chemistry. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) and structure-based drug design are pivotal in developing derivatives with specific biological activities. nih.gov
These studies often focus on derivatives like 1,3-diarylprop-2-yn-1-ones and substituted 1-phenylbut-2-yn-1-ols as potential enzyme inhibitors, for example, against cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are implicated in inflammation. researchgate.netresearchgate.netacs.org
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (often expressed as pIC₅₀). nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. nih.govresearchgate.net These models generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity, providing a roadmap for designing more potent molecules. nih.govresearchgate.net For example, a 3D-QSAR study on 5-LOX inhibitors derived from a related scaffold yielded statistically reliable CoMFA and CoMSIA models (q²cv values of 0.549 and 0.535, respectively), indicating good predictive power. researchgate.net
Structure-Based Drug Design: When the 3D structure of the target protein is known, structure-based methods like molecular docking can be employed. researchgate.net Docking simulations predict the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) within the active site of the target enzyme. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information is then used to rationally design new derivatives with improved potency and selectivity. Studies on 5-LOX inhibitors have successfully used this approach, starting with a known but weakly active scaffold and systematically modifying it to enhance its interactions with active site residues. nih.govresearchgate.net
The table below summarizes typical results from a hypothetical QSAR study on a series of ynone derivatives.
| QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA | q² (Cross-validated r²) | 0.549 | Good internal predictive ability researchgate.net |
| r² (Non-cross-validated r²) | 0.702 | Good correlation between predicted and observed activity researchgate.net | |
| Field Contribution (Steric) | 55% | Steric properties are the dominant factor for activity | |
| Field Contribution (Electrostatic) | 45% | Electrostatic properties also play a significant role | |
| CoMSIA | q² (Cross-validated r²) | 0.535 | Good internal predictive ability researchgate.net |
| r² (Non-cross-validated r²) | 0.951 | Excellent correlation between predicted and observed activity researchgate.net | |
| Field Contribution (Hydrophobic) | 40% | Hydrophobicity is a key determinant of activity |
Data adapted from a representative QSAR study on a related scaffold. researchgate.net
Future Directions and Emerging Research Avenues for 1 Phenylbut 2 Yn 1 One
The landscape of organic synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a versatile building block like 1-phenylbut-2-yn-1-one, which belongs to the broader class of ynones, future research is poised to unlock even greater potential. Emerging trends in synthetic methodology, process technology, and computational chemistry are set to redefine how this compound and its derivatives are created and utilized. Key future directions include the development of greener synthetic protocols, the adoption of continuous manufacturing processes, the integration of artificial intelligence for reaction optimization, the discovery of novel catalytic systems, and the expansion into new interdisciplinary applications.
Q & A
Q. What are the recommended methods for synthesizing 1-Phenylbut-2-yn-1-one with high purity?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between phenylacetylene and a ketone precursor under palladium catalysis. Key steps include:
- Optimizing solvent systems (e.g., THF or DMF) and temperature (60–80°C) to enhance yield.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization using H NMR (δ 7.2–7.4 ppm for aromatic protons) and GC-MS (m/z 158 [M]) to confirm purity .
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh) |
| Solvent | THF |
| Reaction Temperature | 70°C |
| Yield | 75–85% |
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) groups .
- NMR Spectroscopy : Compare C NMR shifts (e.g., carbonyl carbon at ~190 ppm) with literature data from NIST or PubChem .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns against reference databases .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.
- Conduct periodic stability tests using HPLC to monitor degradation (e.g., formation of phenylacetic acid derivatives) .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the reactivity of this compound be resolved?
- Methodological Answer :
- Perform systematic replication studies under controlled conditions (e.g., humidity, solvent purity) to identify confounding variables .
- Apply statistical tools (ANOVA, t-tests) to assess reproducibility, reporting p-values and confidence intervals per guidelines .
- Use advanced analytical techniques (e.g., X-ray crystallography) to resolve structural ambiguities .
Q. What computational approaches are suitable for predicting the reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction intermediates and transition states using software like Gaussian or ORCA .
- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics with GROMACS .
- Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. How to design a kinetic study to investigate the catalytic hydrogenation of this compound?
- Methodological Answer :
- Experimental Design :
- Use a Parr reactor with controlled H pressure (1–5 atm) and Pd/C catalyst.
- Collect time-dependent samples for GC-MS analysis to track alkene/alkane formation .
- Data Analysis :
- Apply pseudo-first-order kinetics; plot ln([substrate]) vs. time to determine rate constants.
- Report uncertainties in measurements (e.g., ±0.05 mL for gas volumes) .
Data Contradiction and Reproducibility
Q. What strategies ensure experimental reproducibility when synthesizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
